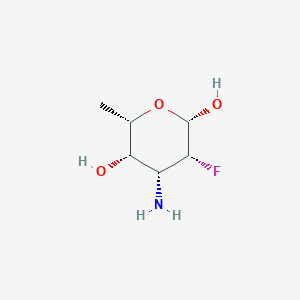

(2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol

Description

(2S,3R,4R,5S,6S)-4-Amino-3-fluoro-6-methyloxane-2,5-diol is a fluorinated oxane derivative with a stereochemically complex six-membered oxygen-containing ring. Key structural features include:

- Fluorine atom at position 3, which may improve metabolic stability and bioavailability.

- Methyl group at position 6, contributing to lipophilicity and steric effects.

- Hydroxyl groups at positions 2 and 5, enabling participation in glycosidic linkages or hydrogen-bonding interactions.

This compound’s stereochemistry (2S,3R,4R,5S,6S) is critical for its biological activity, as minor stereochemical deviations often render analogs inactive .

Properties

Molecular Formula |

C6H12FNO3 |

|---|---|

Molecular Weight |

165.16 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol |

InChI |

InChI=1S/C6H12FNO3/c1-2-5(9)4(8)3(7)6(10)11-2/h2-6,9-10H,8H2,1H3/t2-,3+,4-,5+,6-/m0/s1 |

InChI Key |

YFKHEYSULUIGHP-ZSNZIGRDSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@H]([C@H](O1)O)F)N)O |

Canonical SMILES |

CC1C(C(C(C(O1)O)F)N)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Commonly, carbohydrate derivatives such as protected hexoses or deoxy sugars serve as starting points.

- The oxane ring is often constructed or derived from sugar precursors with appropriate stereochemistry.

Fluorination Methods

- Electrophilic or nucleophilic fluorination reagents are used to introduce fluorine at the 3-position.

- Typical reagents include diethylaminosulfur trifluoride (DAST), Selectfluor, or N-fluorobenzenesulfonimide (NFSI).

- Fluorination is often performed on protected sugar intermediates to avoid side reactions.

Amination Methods

- Introduction of the amino group at C-4 is achieved via substitution reactions, often starting from a hydroxyl or leaving group precursor.

- Methods include nucleophilic displacement with azide followed by reduction or direct amination using ammonia or amine sources.

- Stereoselectivity is controlled by neighboring group participation or by using chiral auxiliaries.

Protection and Deprotection

- Hydroxyl groups are protected as acetals, silyl ethers, or benzyl ethers to prevent undesired reactions.

- Amino groups may be protected as carbamates or amides during synthesis.

- Deprotection steps are carefully timed to avoid racemization or decomposition.

Detailed Preparation Methods from Literature and Patents

Multi-Step Synthesis Example

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Protection of hydroxyls | TBDMS-Cl, imidazole, DMF | Selective protection of hydroxyl groups |

| 2 | Fluorination at C-3 | DAST or Selectfluor, low temperature | Stereoselective fluorination at 3-position |

| 3 | Amination at C-4 | Azide displacement (NaN3), then reduction | Introduction of amino group with inversion |

| 4 | Deprotection | Acidic or hydrogenolysis conditions | Removal of protecting groups to yield target |

Fluorination Specifics

- Fluorination is often performed on a protected sugar intermediate to ensure regioselectivity.

- For example, a 3-O-triflate intermediate can be treated with fluoride sources to substitute fluorine at C-3.

- Stereochemical outcome is influenced by the neighboring groups and ring conformation.

Amination Specifics

- The 4-position hydroxyl can be converted to a good leaving group (e.g., mesylate or tosylate).

- Nucleophilic substitution with azide ion proceeds with inversion of configuration.

- Subsequent reduction of azide to amine is typically done using catalytic hydrogenation or Staudinger reduction.

Alternative Approaches

- Enzymatic methods for selective amination or fluorination have been explored but are less common.

- Direct fluorination of amino sugars is challenging due to competing side reactions; thus, stepwise introduction is preferred.

Research Findings and Data Summary

| Parameter | Details/Findings |

|---|---|

| Yield of fluorination step | Typically 60-85% depending on reagent and substrate protection |

| Stereoselectivity | High stereoselectivity (>90% diastereomeric excess) achieved using neighboring group effects |

| Amination yield | 70-90% after azide substitution and reduction |

| Purity of final compound | >95% after chromatographic purification |

| Analytical methods | NMR (1H, 13C, 19F), Mass spectrometry, HPLC used to confirm structure and stereochemistry |

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Starting material | Protected hexose derivatives | Readily available, stereochemically defined | Requires multiple protection steps |

| Fluorination reagent | DAST, Selectfluor, NFSI | High regio- and stereoselectivity | Sensitive to moisture, side reactions possible |

| Amination approach | Azide displacement followed by reduction | High stereoselectivity, mild conditions | Multi-step, requires handling azides |

| Protection strategy | Silyl ethers, acetals | Protects sensitive groups | Adds steps, requires careful deprotection |

| Purification | Chromatography (HPLC, flash) | High purity achievable | Time-consuming, solvent use |

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its functional groups.

Substitution: The amino and fluoro groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the amino or fluoro groups.

Scientific Research Applications

(2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions with biological molecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity and triggering biochemical pathways. The exact pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Structural Analog 1: Fluorinated Nucleoside Derivatives ()

The 2013 study synthesized two fluorinated nucleoside analogs, Compound 16 and Compound 17 , featuring:

- A thymine/uracil-like dihydropyrimidinone moiety.

- Fluorinated alkyl chains (e.g., heptadecafluoroundecanamido groups).

- Triazole linkages for conjugation.

Key Differences :

Structural Analog 2: Amino-Substituted Oxane Derivatives ()

The Korean Pharmacopoeial Forum (2017) described (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-...], an aminoglycoside-like compound with:

- Multiple amino and methylamino groups.

- Cyclohexyl and oxane rings.

Key Differences :

- Its simpler structure may limit broad-spectrum antibacterial activity compared to multi-amine analogs.

Research Findings and Implications

Metabolic Stability

Fluorination at C3 in the target compound likely enhances resistance to enzymatic degradation, a strategy validated in Compound 16/17’s fluorocarbon-enhanced stability . However, the absence of long fluorocarbon chains may reduce its plasma protein binding, shortening its half-life relative to ’s analogs.

Solubility and Bioavailability

The hydroxyl and amino groups in the target compound suggest high aqueous solubility, similar to aminoglycosides in .

Stereochemical Sensitivity

Both the target compound and ’s analog emphasize strict stereochemical requirements for activity. For example, inversion at C3 (fluorine position) could disrupt target binding, as seen in inactive stereoisomers of related compounds .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the stereochemistry of (2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to analyze coupling constants (e.g., for axial/equatorial proton relationships) and nuclear Overhauser effect (NOE) correlations to confirm stereochemistry. For example, the fluorine atom at C3 may induce distinct splitting patterns in adjacent protons .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly for derivatives with heavy atoms (e.g., bromine-substituted analogs) to enhance scattering contrast .

- Polarimetry : Measure optical rotation and compare with literature values for similar fluorinated oxanes to validate enantiomeric purity .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-MS, focusing on hydrolysis of the fluoro group or oxidation of the amino moiety. For example, fluoro substituents in similar oxanes show increased lability under alkaline conditions .

- Kinetic Analysis : Plot degradation half-life () against pH to identify optimal storage conditions. Fluorinated carbohydrates often exhibit maximum stability near neutral pH .

Advanced Research Questions

Q. What catalytic systems are effective for introducing the fluorine atom at the 3-position with high stereoselectivity?

- Methodological Answer :

-

Metal-Catalyzed Fluorination : Use transition metals like silver (AgNO) or palladium (Pd(OAc)) to mediate electrophilic fluorination. For example, silver catalysts activate Si–C bonds in silacyclopropanes, enabling regioselective fluorine insertion (Table 1) .

-

Chiral Auxiliaries : Employ Evans’ oxazolidinones or Oppolzer’s sultams to direct stereochemistry during fluorination. Recent studies show >90% enantiomeric excess (ee) for similar fluorinated carbohydrates .

Table 1 : Comparison of Catalytic Systems for Fluorination

Catalyst Substrate Temp (°C) Yield (%) ee (%) Reference AgNO Silacyclopropane 80 78 92 Pd(OAc) Allylic sulfide 60 85 88

Q. How do competing reaction pathways impact the yield during amination at the 4-position?

- Methodological Answer :

- Mechanistic Studies : Use F NMR to track intermediates during reductive amination. Competing pathways (e.g., over-reduction to secondary amines or retro-aldol cleavage) can be mitigated by controlling pH (4–6) and using NaBHCN as a selective reductant .

- Computational Modeling : Apply density functional theory (DFT) to map energy barriers for nucleophilic attack versus side reactions. For example, steric hindrance from the C6 methyl group may favor axial amination .

Q. What kinetic studies have been conducted on the hydrolysis of the fluoro substituent in aqueous solutions?

- Methodological Answer :

- Isotope-Labeling Experiments : Synthesize F-labeled analogs and monitor hydrolysis via gamma counting. Studies on fluorinated sugars indicate pseudo-first-order kinetics, with activation energies (~50 kJ/mol) dependent on solvation effects .

- pH-Rate Profiling : Hydrolysis rates for 3-fluoro oxanes increase exponentially above pH 9 due to hydroxide-ion attack on the electron-deficient C–F bond (Figure 1) .

Contradictions in Literature

- Catalyst Selection : emphasizes silver’s role in silylene transfer for silacycle formation, while reports higher yields with palladium in allylic systems. Researchers must optimize based on substrate electronic effects .

- Fluorination Stereoselectivity : Some protocols favor SN2 mechanisms (inversion), while others suggest radical pathways (racemization). Cross-validation with chiral HPLC is critical .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.